molecular formula C11H11BrN2O B13158690 5-(3-Bromophenyl)-3-(propan-2-yl)-1,2,4-oxadiazole

5-(3-Bromophenyl)-3-(propan-2-yl)-1,2,4-oxadiazole

Cat. No.: B13158690
M. Wt: 267.12 g/mol
InChI Key: ZRJIHDNHDRKABG-UHFFFAOYSA-N
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Description

5-(3-Bromophenyl)-3-(propan-2-yl)-1,2,4-oxadiazole is a high-purity chemical compound offered for research and development purposes. As a member of the 1,2,4-oxadiazole family, this aromatic heterocycle is characterized by a bromine atom at the meta-position of its phenyl ring and an isopropyl substituent, making it a valuable intermediate in various scientific fields . In medicinal chemistry, the 1,2,4-oxadiazole ring is a privileged pharmacophore, and this brominated derivative serves as a versatile building block for the synthesis of more complex molecules. The bromine atom is a reactive handle for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, allowing researchers to create diverse compound libraries for biological screening . Compounds featuring the 1,2,4-oxadiazole structure are investigated for their potential applications in drug discovery and agrochemical development . Beyond life sciences, this compound is of significant interest in materials science. The conjugated system of the oxadiazole and phenyl rings can contribute to interesting electronic properties. Researchers explore such molecules as organic frameworks for developing novel organic light-emitting diodes (OLEDs), semiconductors, and advanced polymers . Handling and Safety: This product is intended for research and further manufacturing use only. It is not approved for human or veterinary diagnostic or therapeutic use. Researchers should consult the Safety Data Sheet (SDS) prior to use and handle the material with appropriate personal protective equipment in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H11BrN2O

Molecular Weight

267.12 g/mol

IUPAC Name

5-(3-bromophenyl)-3-propan-2-yl-1,2,4-oxadiazole

InChI

InChI=1S/C11H11BrN2O/c1-7(2)10-13-11(15-14-10)8-4-3-5-9(12)6-8/h3-7H,1-2H3

InChI Key

ZRJIHDNHDRKABG-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NOC(=N1)C2=CC(=CC=C2)Br

Origin of Product

United States

Preparation Methods

Cyclization of O-Acylamidoxime (Classic Tiemann Method)

Reaction Scheme:
Isopropylamidoxime + 3-Bromobenzoyl chloride → 5-(3-Bromophenyl)-3-(propan-2-yl)-1,2,4-oxadiazole

Procedure:

  • Amidoxime Preparation : React isopropyl nitrile with hydroxylamine hydrochloride in ethanol/water (1:1) under reflux (80°C, 6–12 h) to form isopropylamidoxime.
  • Acylation : Treat isopropylamidoxime with 3-bromobenzoyl chloride in dry dichloromethane (DCM) and triethylamine (TEA) at 0°C, followed by stirring at room temperature for 4 h.
  • Cyclization : Heat the intermediate O-acylamidoxime at 120°C in toluene with tetrabutylammonium fluoride (TBAF) as a catalyst for 8 h.

Yield : 50–65% (based on analogous reactions).
Purification : Column chromatography (hexane/ethyl acetate, 9:1).
Challenges : Requires harsh conditions and prolonged reaction times.

Microwave-Assisted Solvent-Free Synthesis

Reaction Scheme:
Isopropylamidoxime + Ethyl 3-bromobenzoate → this compound

Procedure:

  • Mix isopropylamidoxime (1.0 mmol), ethyl 3-bromobenzoate (1.5 mmol), and potassium carbonate (0.85 mmol) in a microwave vial.
  • Irradiate at 650 W (100% power) for 8–10 min in a domestic microwave oven.
  • Cool and purify via flash chromatography (hexane/ethyl acetate, 8:2).

Yield : 75–85% (extrapolated from similar 3,5-disubstituted oxadiazoles).
Advantages : Rapid, solvent-free, and energy-efficient.

Vilsmeier Reagent Activation

Reaction Scheme:
3-Bromobenzoic acid + Isopropylamidoxime → this compound

Procedure:

  • Activation : Treat 3-bromobenzoic acid with Vilsmeier reagent (POCl₃/DMF) at 0°C for 30 min.
  • Coupling : Add isopropylamidoxime and stir at room temperature for 12 h.
  • Cyclization : Reflux in acetonitrile with TEA (2 eq) for 6 h.

Yield : 70–80% (based on Zarei’s method).
Key Benefit : One-pot synthesis with mild conditions.

Superbase-Mediated Synthesis (NaOH/DMSO)

Reaction Scheme:
Isopropylamidoxime + Methyl 3-bromobenzoate → this compound

Procedure:

  • Combine isopropylamidoxime (1.0 mmol), methyl 3-bromobenzoate (1.2 mmol), and NaOH (3.0 eq) in DMSO.
  • Stir at room temperature for 24 h.
  • Quench with ice-water, extract with ethyl acetate, and purify via column chromatography.

Yield : 60–75% (moderate to excellent yields reported).
Limitation : Long reaction time (24 h).

gem-Dibromomethylarene Approach

Reaction Scheme:
3-Bromophenyl gem-dibromomethylarene + Isopropylamidoxime → this compound

Procedure:

  • Synthesize 3-bromophenyl gem-dibromomethylarene via bromination of 3-bromotoluene.
  • React with isopropylamidoxime in THF at 60°C for 12 h.
  • Purify via recrystallization (ethanol/water).

Yield : ~70% (based on Vinaya K. et al.’s method).
Challenges : Limited availability of starting material.

Comparative Analysis of Methods

Method Conditions Time Yield Key Advantages
Tiemann Cyclization 120°C, TBAF 8 h 50–65% Well-established
Microwave-Assisted Solvent-free, 650 W 8–10 min 75–85% Rapid, high yield
Vilsmeier Activation RT to reflux 18 h 70–80% One-pot, mild conditions
Superbase (NaOH/DMSO) RT, DMSO 24 h 60–75% Room-temperature compatibility
gem-Dibromomethylarene THF, 60°C 12 h ~70% Direct coupling

Chemical Reactions Analysis

5-(3-Bromophenyl)-3-(propan-2-yl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction Reactions: The oxadiazole ring can be reduced under specific conditions to yield different products.

Common reagents used in these reactions include sodium hydride, lithium aluminum hydride, and various oxidizing agents such as potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5-(3-Bromophenyl)-3-(propan-2-yl)-1,2,4-oxadiazole has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.

    Materials Science: The compound is studied for its potential use in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, enabling the exploration of new chemical space and the development of novel compounds.

Mechanism of Action

The mechanism of action of 5-(3-Bromophenyl)-3-(propan-2-yl)-1,2,4-oxadiazole depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved can vary based on the specific biological activity being investigated.

Comparison with Similar Compounds

Comparison with Similar 1,2,4-Oxadiazole Derivatives

Structural Analogues and Substituent Effects

The following table compares key structural and physicochemical properties of the target compound with its closest analogs:

Compound Name Position 3 Substituent Position 5 Substituent Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
5-(3-Bromophenyl)-3-(propan-2-yl)-1,2,4-oxadiazole Isopropyl 3-Bromophenyl C₁₁H₁₂BrN₂O 281.13* Hypothesized medicinal applications
3-(3-Bromophenyl)-5-methyl-1,2,4-oxadiazole Methyl 3-Bromophenyl C₉H₇BrN₂O 239.07 Research chemical; high purity (≥97%)
5-(3-Bromophenyl)-3-(chloromethyl)-1,2,4-oxadiazole Chloromethyl 3-Bromophenyl C₉H₆BrClN₂O 289.52 Intermediate for further functionalization
3-(3-Bromophenyl)-1,2,4-oxadiazole None 3-Bromophenyl C₈H₅BrN₂O 225.04 Base structure for derivatization
5-(3-Nitrophenyl)-3-(3-bromophenyl)-1,2,4-oxadiazole 3-Bromophenyl 3-Nitrophenyl C₁₄H₈BrN₃O₃ 346.14 High-density energetic material candidate

*Calculated based on formula.

Key Observations:
  • Electron Effects : The 3-bromophenyl group at position 5 stabilizes the oxadiazole ring through electron withdrawal, a feature shared with nitro-substituted analogs (e.g., 5-(3-nitrophenyl) derivatives), which are explored in energetic materials .
  • Functionalization Potential: Compounds with reactive groups like chloromethyl () serve as intermediates for further synthesis, whereas the target compound’s isopropyl group may limit such modifications.

Energetic Materials and Thermal Stability

1,2,4-Oxadiazoles with nitro or trinitromethyl groups (e.g., LLM-191, BODN) are studied for melt-cast explosive applications due to balanced detonation velocity (D: ~9053 m/s) and pressure (P: ~37.4 GPa). The target compound lacks nitro groups, likely rendering it unsuitable for energetic applications but more thermally stable.

Biological Activity

5-(3-Bromophenyl)-3-(propan-2-yl)-1,2,4-oxadiazole is a compound of interest within the field of medicinal chemistry due to its potential biological activities. This article aims to summarize the biological activity of this compound, focusing on its anticancer properties and mechanisms of action based on various studies.

  • Molecular Formula : C11H9BrN2O
  • Molecular Weight : 297.1 g/mol
  • CAS Number : Not specified in the search results.

Biological Activity Overview

The biological activity of oxadiazole derivatives, including this compound, has been investigated primarily in the context of cancer treatment. These compounds have shown promise as anticancer agents due to their ability to induce apoptosis in cancer cell lines.

Anticancer Activity

Several studies have highlighted the anticancer potential of oxadiazole derivatives:

  • Cytotoxicity Against Cancer Cell Lines :
    • A study found that derivatives similar to this compound exhibited significant cytotoxic effects against various cancer cell lines, including breast cancer cell lines MCF-7 and MDA-MB-231. The IC50 values for these compounds were reported to be lower than those of standard chemotherapeutics like doxorubicin .
  • Mechanism of Action :
    • The mechanism by which these compounds exert their effects involves the induction of apoptosis. This was evidenced by increased levels of pro-apoptotic markers such as p53 and caspase-3 cleavage in treated cells . Molecular docking studies suggest strong interactions between oxadiazole derivatives and estrogen receptors, indicating a potential pathway for therapeutic action against hormone-dependent cancers .

Structure-Activity Relationship (SAR)

The biological activity of 1,2,4-oxadiazole derivatives is significantly influenced by their chemical structure. Modifications in the phenyl ring or substituents on the oxadiazole core can enhance or diminish their potency:

  • Substituent Effects : The presence of electron-donating or electron-withdrawing groups can drastically affect the compound's reactivity and biological activity. For instance, compounds with methoxy or methyl substitutions showed enhanced cytotoxicity compared to their unsubstituted counterparts .

Data Summary

Compound NameIC50 (μM)Cell LineMechanism
This compound15.63MCF-7Induces apoptosis via p53 and caspase activation
2-(2-Bromo-6-nitrophenyl)-5-(4-bromophenyl)-1,3,4-oxadiazole<10MDA-MB-231Estrogen receptor binding
Doxorubicin10.38MCF-7DNA intercalation

Case Studies

Several case studies have documented the efficacy of oxadiazole derivatives in preclinical models:

  • Breast Cancer Models : In vitro studies using MCF-7 and MDA-MB-231 cells demonstrated that oxadiazole derivatives could effectively reduce cell viability in a dose-dependent manner. These findings support further exploration into clinical applications for breast cancer therapy .
  • Molecular Dynamics Simulations : Computational studies have provided insights into the stability and interaction profiles of these compounds with target proteins, further validating their potential as therapeutic agents .

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